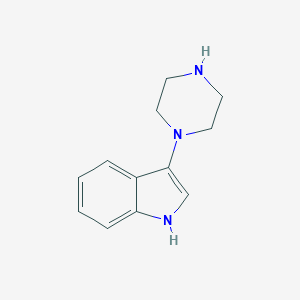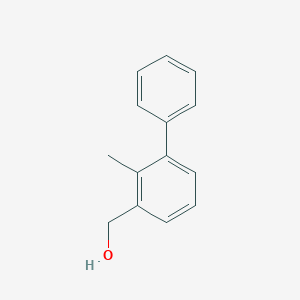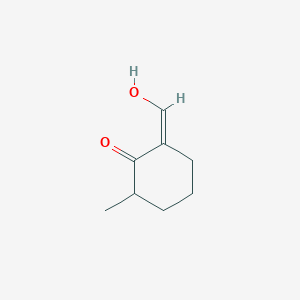
Palmitoyl Serinol
Descripción general
Descripción
Palmitoil Serinol, también conocido como N-Palmitoil Serinol, es un compuesto que pertenece a la clase de las N-Acil amidas. Es estructuralmente similar a la N-Palmitoil etanolamina y contiene un enlace amida y dos grupos hidroxilo. Este compuesto ha ganado atención debido a sus posibles efectos neuroprotectores y su papel en la mejora de la barrera de permeabilidad epidérmica .
Mecanismo De Acción
Palmitoil Serinol ejerce sus efectos a través de la activación de los receptores cannabinoides, específicamente CB1 y GPR119. La activación de estos receptores conduce a la modulación de las vías de señalización intracelular, incluida la inhibición de la hidrolasa de amida de ácido graso y la activación de la cinasa regulada por señal extracelular (ERK). Esto da como resultado niveles elevados de ceramidas, que juegan un papel crucial en el mantenimiento de la barrera epidérmica y la modulación del destino de las células neuronales .
Compuestos Similares:
N-Palmitoil etanolamina: Estructuralmente similar con un enlace amida y grupos hidroxilo.
2-Araquidonoil Glicerol: Contiene grupos hidroxilo similares, pero difiere en la cadena de ácidos grasos.
Anandamida: Comparte el enlace amida, pero tiene diferentes grupos funcionales.
Singularidad: Palmitoil Serinol es único debido a sus dos grupos hidroxilo y su capacidad para activar tanto los receptores CB1 como GPR119. Esta doble activación conduce a efectos neuroprotectores mejorados y una mejor función de la barrera epidérmica en comparación con otros compuestos similares .
Análisis Bioquímico
Biochemical Properties
Palmitoyl Serinol plays a crucial role in various biochemical reactions, particularly those involving lipid metabolism and skin barrier function. It interacts with several enzymes and proteins, including ceramide synthases (CerS2 and CerS3), which are involved in the synthesis of ceramides. Ceramides are essential components of the skin barrier, and their production is stimulated by this compound . Additionally, this compound has been shown to interact with cannabinoid receptor 1 (CB1), which is involved in regulating skin homeostasis .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In keratinocytes, the primary cell type in the epidermis, this compound enhances the production of ceramides, thereby strengthening the skin barrier . It also reduces inflammation by modulating the expression of pro-inflammatory cytokines such as interleukin-4 (IL-4) and interleukin-13 (IL-13) . Furthermore, this compound influences cell signaling pathways, including the activation of CB1 receptors, which play a role in maintaining skin homeostasis .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to and activates ceramide synthases, leading to increased ceramide production . This activation is crucial for maintaining the integrity of the skin barrier. Additionally, this compound interacts with CB1 receptors, which modulate various cellular processes, including inflammation and cell proliferation . These interactions result in the inhibition of pro-inflammatory cytokine production and the promotion of skin barrier repair .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that the topical application of this compound leads to a rapid improvement in skin barrier function, with significant effects observed within one week . The compound is relatively stable and does not degrade quickly, allowing for sustained benefits over time. Long-term studies have demonstrated that continuous application of this compound can prevent the development of skin disorders characterized by inflammation and barrier dysfunction .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively enhances skin barrier function and reduces inflammation without causing adverse effects . At higher doses, there may be a risk of toxicity or adverse reactions, although specific threshold levels have not been well-documented. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with ceramide synthases, leading to the production of ceramides with long-chain fatty acids (C22-C24) . These ceramides are crucial for maintaining the structural integrity of the skin barrier. Additionally, this compound may influence metabolic flux by modulating the activity of enzymes involved in lipid synthesis and degradation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It is likely to be incorporated into lipid membranes, where it can exert its effects on skin barrier function . The localization and accumulation of this compound within the epidermis are essential for its therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is primarily within the lipid membranes of the epidermis. It may also be found in other cellular compartments, such as the endoplasmic reticulum, where ceramide synthesis occurs . The activity and function of this compound are influenced by its localization, as it needs to be in proximity to ceramide synthases and CB1 receptors to exert its effects . Post-translational modifications and targeting signals may play a role in directing this compound to specific cellular compartments .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: Palmitoil Serinol se puede sintetizar mediante la reacción de serinol (2-amino-1,3-propanodiol) con ácido palmítico. La reacción generalmente implica la formación de un enlace amida entre el grupo amino del serinol y el grupo carboxilo del ácido palmítico. Las condiciones de reacción a menudo incluyen el uso de un agente de acoplamiento como diciclohexilcarbodiimida (DCC) para facilitar la formación del enlace amida .
Métodos de Producción Industrial: La producción industrial de Palmitoil Serinol puede implicar rutas sintéticas similares, pero a mayor escala. El proceso puede incluir la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y técnicas de purificación avanzadas pueden mejorar la eficiencia de la producción industrial .
Análisis De Reacciones Químicas
Tipos de Reacciones: Palmitoil Serinol experimenta diversas reacciones químicas, que incluyen:
Oxidación: Los grupos hidroxilo en Palmitoil Serinol se pueden oxidar para formar los compuestos carbonílicos correspondientes.
Reducción: El enlace amida se puede reducir para formar la amina correspondiente.
Sustitución: Los grupos hidroxilo pueden sufrir reacciones de sustitución con diversos reactivos para formar ésteres o éteres.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se pueden usar agentes reductores como el hidruro de litio y aluminio (LiAlH4).
Sustitución: Los reactivos como los cloruros de acilo o los haluros de alquilo se pueden usar para reacciones de sustitución.
Productos Principales:
Oxidación: Formación de compuestos carbonílicos.
Reducción: Formación de aminas.
Sustitución: Formación de ésteres o éteres.
Aplicaciones Científicas De Investigación
Palmitoil Serinol tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Utilizado como intermedio en la síntesis de otros compuestos.
Biología: Estudiado por su papel en la señalización celular y la modulación de respuestas biológicas.
Medicina: Investigado por sus efectos neuroprotectores y posibles aplicaciones terapéuticas en enfermedades neurodegenerativas.
Industria: Utilizado en la formulación de productos para el cuidado de la piel para mejorar la barrera de permeabilidad epidérmica
Comparación Con Compuestos Similares
N-Palmitoyl ethanolamine: Structurally similar with an amide bond and hydroxy groups.
2-Arachidonoyl Glycerol: Contains similar hydroxy groups but differs in the fatty acid chain.
Anandamide: Shares the amide bond but has different functional groups.
Uniqueness: Palmitoyl Serinol is unique due to its dual hydroxy groups and its ability to activate both CB1 and GPR119 receptors. This dual activation leads to enhanced neuroprotective effects and improved epidermal barrier function compared to other similar compounds .
Propiedades
IUPAC Name |
N-(1,3-dihydroxypropan-2-yl)hexadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(23)20-18(16-21)17-22/h18,21-22H,2-17H2,1H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUNFYMZKTWADX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H39NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432042 | |
| Record name | Palmitoyl Serinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Palmitoyl Serinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013654 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
126127-31-9 | |
| Record name | N-[2-Hydroxy-1-(hydroxymethyl)ethyl]hexadecanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126127-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Palmitoyl serinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126127319 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Palmitoyl Serinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-PALMITOYL SERINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0RQQ7PY44 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Palmitoyl Serinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013654 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-Palmitoyl serinol interact with cells to produce its effects?
A: N-Palmitoyl serinol acts as an agonist for two key receptors: the cannabinoid receptor CB1 and GPR119 [, , ]. Activation of CB1 in epidermal keratinocytes has been linked to increased ceramide production, particularly those with long-chain fatty acids (C22-C24), which are crucial for a healthy epidermal permeability barrier []. While the exact mechanism of GPR119 activation by N-Palmitoyl serinol in skin cells is not fully elucidated in these studies, it's known that GPR119 activation in other tissues, like the pancreas, stimulates the release of GLP-1, a hormone with anti-inflammatory properties [].
Q2: What are the potential therapeutic benefits of N-Palmitoyl serinol for skin conditions?
A: Research suggests that topical application of N-Palmitoyl serinol could be beneficial for skin conditions characterized by inflammation and a compromised epidermal barrier, such as atopic dermatitis [, ]. Studies using a murine model of allergic contact dermatitis demonstrated that topical N-Palmitoyl serinol prevented the development of epidermal permeability barrier dysfunction []. This protective effect is attributed to its ability to stimulate ceramide production in keratinocytes, thereby strengthening the skin barrier [].
Q3: Are there any insights into the potential neuroprotective effects of N-Palmitoyl serinol?
A: While more research is needed, preliminary findings suggest that N-Palmitoyl serinol might offer neuroprotective benefits, potentially through its action on the gut-brain axis []. In a study using a scopolamine-induced mouse model of neurodegeneration, N-Palmitoyl serinol showed promising results. It improved cell survival in an in vitro system exposed to reactive oxygen species and attenuated scopolamine-induced memory impairments and passive avoidance disorder in vivo []. These effects were accompanied by increased acetylcholine levels and reduced inflammatory markers in the brain, suggesting a potential role for N-Palmitoyl serinol in modulating neuroinflammation and neurotransmission [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















